[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol
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Description
Scientific Research Applications
Catalysis and Chemical Synthesis
Research into the synthesis and application of heterocyclic compounds, like triazoles, is significant due to their diverse biological activities and potential in drug development. For instance, the development of heterogeneous catalysts for methanol dehydration demonstrates the importance of catalyst choice in chemical transformations, which could be relevant to reactions involving similar compounds (Bateni, H., & Able, C., 2018). Additionally, the study on nitrogen-doped porous polymers for CO2 capture and conversion highlights the potential of using nitrogen-containing heterocycles in environmental applications (Mukhtar, A., et al., 2020).
Biomass Conversion
The conversion of plant biomass into valuable chemicals is a critical area of research for sustainable development. A review on the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and its derivatives, such as furandicarboxylic acid and dimethylfuran, underscores the potential of biomass as a feedstock for producing renewable chemicals (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017). This research could provide insights into how triazole derivatives might be integrated into biomass conversion processes.
Environmental Science
The synthesis and application of triazole derivatives in environmental science, such as in the capture and conversion of CO2, are highlighted by the development of nitrogen-rich adsorbent materials for CO2 capture. This indicates the role of nitrogen-containing compounds in addressing climate change and environmental sustainability (Mukhtar, A., et al., 2020).
Properties
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)-5-(hydroxymethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-6-3-7(2)12-10(11-6)15-9(5-17)8(4-16)13-14-15/h3,16-17H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGVBMPTQCQDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(N=N2)CO)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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